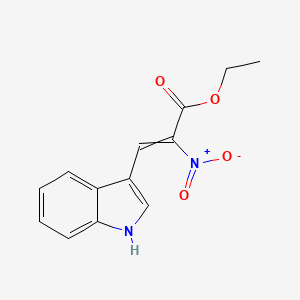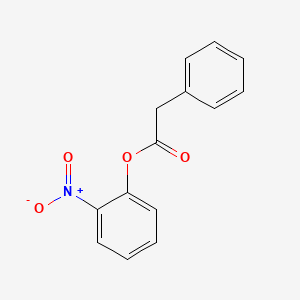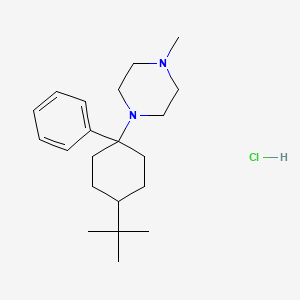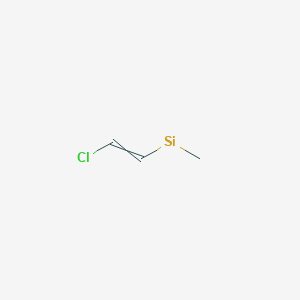
Chlorovinyl-(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethenyl)(methyl)silane is an organosilicon compound with the molecular formula C3H7ClSi. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
(2-Chloroethenyl)(methyl)silane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, (2-Chloroethenyl)(methyl)silane is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is catalyzed by transition metal catalysts, and the product is purified through distillation and other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
(2-Chloroethenyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: It can undergo polymerization to form organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like water or alcohol.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, and the reactions are conducted under mild conditions to prevent side reactions.
Polymerization: Catalysts like platinum or palladium are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include (2-hydroxyethenyl)(methyl)silane and (2-aminoethenyl)(methyl)silane.
Addition Reactions: Products include (2-chloro-1,2-dibromoethyl)(methyl)silane.
Polymerization: Products include various organosilicon polymers with different properties depending on the reaction conditions.
科学的研究の応用
(2-Chloroethenyl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules to study their interactions and functions.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of (2-Chloroethenyl)(methyl)silane involves its reactivity with various nucleophiles and electrophiles. The vinyl group allows for addition reactions, while the chlorine atom can be substituted by other functional groups. These reactions enable the compound to form a wide range of derivatives with different properties and applications.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Similar in that it contains a silicon-chlorine bond, but it lacks the vinyl group, making it less versatile in addition reactions.
Chlorodimethylsilane: Similar structure but with two methyl groups instead of one vinyl group, leading to different reactivity and applications.
Uniqueness
(2-Chloroethenyl)(methyl)silane is unique due to the presence of both a vinyl group and a chlorine atom, allowing it to participate in a wider range of chemical reactions compared to its counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organosilicon compounds.
特性
分子式 |
C3H5ClSi |
|---|---|
分子量 |
104.61 g/mol |
InChI |
InChI=1S/C3H5ClSi/c1-5-3-2-4/h2-3H,1H3 |
InChIキー |
DYQQBBCIATUAKR-UHFFFAOYSA-N |
正規SMILES |
C[Si]C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



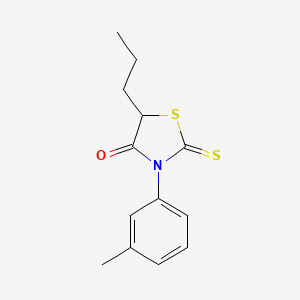
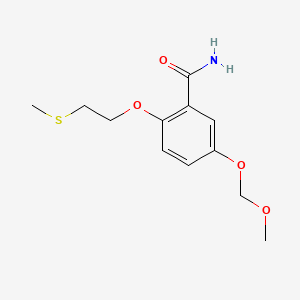

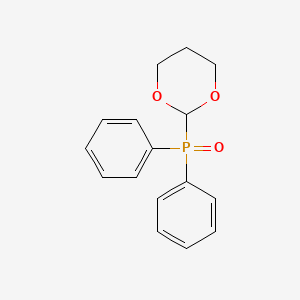
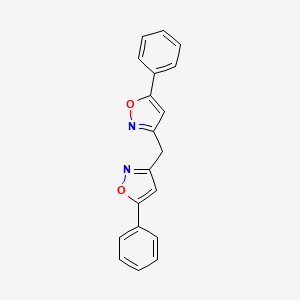


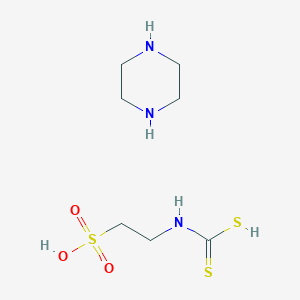
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

